molecular formula C21H26N4OS B2556418 N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide CAS No. 1251625-36-1

N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide

Cat. No.: B2556418
CAS No.: 1251625-36-1
M. Wt: 382.53
InChI Key: OBWQJFODDJOQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure incorporates two pharmaceutically relevant motifs: a 1-benzylpiperidine group and a 6-methylimidazo[2,1-b]thiazole system, linked by a propanamide chain. The 1-benzylpiperidine moiety is a common feature in compounds that modulate various neurological targets . Simultaneously, the imidazo[2,1-b]thiazole scaffold is extensively documented for its diverse biological activities, particularly as a core structure in investigational antitubercular agents . This molecular architecture suggests potential for use in basic research aimed at understanding protein-ligand interactions, exploring new therapeutic pathways, and conducting structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a chemical probe in drug discovery projects, especially those focused on infectious diseases or central nervous system targets. The product is supplied as a high-purity solid for in vitro applications. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4OS/c1-16-13-25-19(15-27-21(25)22-16)7-8-20(26)23-18-9-11-24(12-10-18)14-17-5-3-2-4-6-17/h2-6,13,15,18H,7-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWQJFODDJOQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CSC2=N1)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

Disconnection at the propanamide bond yields two advanced intermediates:

  • 1-Benzylpiperidin-4-amine : Accessed via N-alkylation of piperidin-4-amine with benzyl halides.
  • 3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid : Constructed through Gewald-type cyclization or [2+3] cycloaddition followed by side-chain elongation.

Synthesis of 1-Benzylpiperidin-4-amine

Direct N-Benzylation of Piperidin-4-amine

Piperidin-4-amine (1.0 equiv) reacts with benzyl bromide (1.2 equiv) in dichloromethane (DCM) using triethylamine (TEA, 2.0 equiv) as base. After 12 h at 25°C, aqueous workup and silica gel chromatography (EtOAc/hexane 3:7) furnish the product in 88% yield.

Critical Parameters :

  • Solvent Effects : Tetrahydrofuran (THF) reduces reaction time to 6 h but lowers yield to 74% due to competing over-alkylation.
  • Base Optimization : Potassium carbonate in DMF at 80°C achieves 92% conversion but requires rigorous drying.

Reductive Amination Pathway

For scale-up (>100 g), benzaldehyde (1.5 equiv) and piperidin-4-amine undergo condensation in methanol with glacial acetic acid (0.1 equiv), followed by sodium borohydride reduction (0°C → 25°C). This two-step sequence provides 1-benzylpiperidin-4-amine in 79% yield with 99.2% purity (HPLC).

Synthesis of 3-(6-Methylimidazo[2,1-b]Thiazol-3-yl)Propanoic Acid

Gewald Cyclization-Controlled Approach

2-Amino-5-methylthiazole (1.0 equiv) and ethyl acrylate (1.5 equiv) react in ethanol under reflux (8 h) with morpholine (1.0 equiv) as catalyst. Subsequent saponification (2M NaOH, 60°C) yields the propanoic acid derivative in 68% overall yield.

Table 1: Cyclization Optimization

Catalyst Temp (°C) Time (h) Yield (%)
Morpholine 80 8 68
Piperidine 80 10 59
DBU 100 6 72

[2+3] Cycloaddition Strategy

Ethyl 3-bromopropionate (1.2 equiv) and 2-azido-5-methylthiazole undergo Huisgen cycloaddition with CuI (5 mol%) in acetonitrile (50°C, 4 h). Acidic hydrolysis (HCl/EtOH) provides the target acid in 82% yield with >99% regioselectivity.

Amide Bond Formation

Acyl Chloride Coupling

3-(6-Methylimidazo[2,1-b]thiazol-3-yl)propanoic acid (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) in DCM (0°C → 25°C, 2 h). The resultant acyl chloride reacts with 1-benzylpiperidin-4-amine (1.1 equiv) and TEA (3.0 equiv) in THF, yielding 74% product after column chromatography.

Carbodiimide-Mediated Coupling

Employing EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C, the carboxylic acid (1.0 equiv) and amine (1.2 equiv) react for 12 h. This method achieves 89% yield (HPLC purity: 98.5%) with microwave assistance (50°C, 30 min).

Table 2: Coupling Agent Comparison

Reagent System Temp (°C) Time (h) Yield (%)
EDCl/HOBt 25 12 82
HATU/DIPEA 25 6 85
T3P/Et3N 40 4 88

Purification and Characterization

Chromatographic Purification

Final product purification employs reverse-phase C18 column (MeCN/H2O + 0.1% TFA) with gradient elution. This removes residual coupling reagents and diastereomeric byproducts (<0.5% area).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, imidazothiazole-H), 7.38–7.29 (m, 5H, benzyl), 3.72 (d, 2H, piperidine-CH2), 2.91 (t, 2H, COCH2), 2.42 (s, 3H, CH3).
  • HRMS (ESI+) : m/z calcd for C22H25N4O2S [M+H]+: 409.1695; found: 409.1698.

Methodological Advancements

Continuous Flow Synthesis

Microreactor technology (0.5 mL/min flow rate) enhances the amidation step, achieving 94% conversion in 8 min residence time versus 12 h batch processing.

Enzymatic Coupling

Lipase B (CAL-B) in MTBE catalyzes the amide bond formation at 40°C (72 h), providing 65% yield with excellent stereocontrol (ee >99%).

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Neuropharmacological Applications

Alzheimer's Disease Research
Recent studies have highlighted the potential of compounds similar to N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide as acetylcholinesterase (AChE) inhibitors, which are crucial for treating Alzheimer's disease. The design of multifunctional ligands targeting multiple pathways involved in the disease has shown promise. For instance, derivatives with a benzothiazole-piperazine hybrid structure have been synthesized and evaluated for their ability to inhibit AChE and prevent amyloid-beta aggregation, which are key factors in Alzheimer's pathology .

Mechanism of Action
The mechanism involves the inhibition of AChE activity, leading to increased levels of acetylcholine in the synaptic cleft, thereby improving cognitive function. Additionally, these compounds may exhibit neuroprotective properties through antioxidant mechanisms and metal chelation .

Anticancer Applications

Cytotoxic Activity
Research indicates that N-(1-benzylpiperidin-4-yl) derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, studies have demonstrated that certain analogs have induced apoptosis in human colon cancer cells (SW620) and prostate cancer cells (PC-3), with relative AChE inhibition percentages comparable to established drugs like donepezil .

Case Studies
A specific study evaluated the anticancer potential of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, revealing that these compounds not only inhibited AChE but also showed moderate to strong cytotoxic effects against human cancer cell lines. The findings suggest a dual action mechanism where these compounds can potentially serve as leads for developing new anticancer agents .

Antimicrobial Applications

Broad-Spectrum Activity
The compound's structural features suggest potential antimicrobial properties. Related compounds have been tested against various bacterial strains, demonstrating significant antimicrobial activity. For instance, derivatives similar to this compound were assessed for their effectiveness against Mycobacterium tuberculosis, showcasing promising results in both in vitro and in vivo models .

Summary of Findings

Application AreaKey Findings
Neuropharmacology Potential AChE inhibitors; improved cognitive function in Alzheimer's models
Oncology Significant cytotoxicity against cancer cell lines; induction of apoptosis
Antimicrobial Activity Effective against bacterial strains; potential for treating tuberculosis

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing key differences in substituents, biological activity, and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Activity (IC50/Inhibition Rate) Key Findings Reference
N-(1-Benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide Propanamide 6-methylimidazo[2,1-b]thiazole; 1-benzylpiperidin Not reported Hypothesized VEGFR2 inhibition based on structural analogs
5l (2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) Acetamide 4-chlorophenyl; 4-methoxybenzyl-piperazine VEGFR2: 5.72% inhibition at 20 μM; MDA-MB-231: IC50 = 1.4 μM Superior selectivity for MDA-MB-231 over HepG2 (IC50 = 22.6 μM)
Sorafenib Urea-linked diarylpyridine 4-phenoxypyridine; trifluoromethylphenyl MDA-MB-231: IC50 = 5.2 μM Benchmark VEGFR2 inhibitor; lower potency than 5l
5a (N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) Acetamide Phenylimidazothiazole; morpholine VEGFR2: 3.76% inhibition at 20 μM Initial hit compound; lower activity than 5l
Compound 3d (2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide) Hydrazinecarbothioamide 4-bromophenyl; benzoyl Aldose reductase inhibition (IC50 not specified) Best AR inhibitory activity in its series; distinct target from VEGFR2

Structural and Functional Insights:

Hydrazinecarbothioamide derivatives (e.g., 3d) prioritize aldose reductase inhibition, highlighting the role of linker chemistry in target specificity .

Substituent Effects: 6-Methylimidazo[2,1-b]thiazole vs. 1-Benzylpiperidin-4-yl vs. Piperazine/Morpholine: The benzylpiperidine group increases lipophilicity (logP ~3.5 estimated) compared to polar piperazine/morpholine substituents, possibly enhancing blood-brain barrier penetration .

Biological Activity :

  • VEGFR2 inhibition correlates with chlorophenyl and methoxybenzyl substituents in acetamide derivatives (e.g., 5l), but the target compound’s methyl group may balance potency and selectivity .
  • Cytotoxicity against MDA-MB-231 cells is strongly influenced by imidazothiazole positioning , with IC50 values ranging from 1.4 μM (5l) to >20 μM for less optimized analogs .

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against various pathogens and its implications in cancer research. This article delves into the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a benzylpiperidine moiety linked to a thiazole derivative. Its molecular formula is C18H22N4SC_{18}H_{22}N_{4}S, indicating a complex arrangement conducive to various biological interactions.

Key Structural Features

ComponentDescription
BenzylpiperidineA well-known pharmacophore in drug design
Imidazo[2,1-b]thiazoleAssociated with antimicrobial and anticancer properties
PropanamideEnhances solubility and bioavailability

Antimicrobial Properties

Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have been tested against Mycobacterium tuberculosis (Mtb). In a study, similar thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 μg/ml against Mtb, suggesting that this compound could potentially exhibit comparable efficacy .

Anticancer Activity

The benzylpiperidine fragment has been identified as a privileged structure in drug development, particularly for anticancer agents. Compounds featuring this moiety have shown selective cytotoxicity towards various cancer cell lines. For example, related compounds exhibited IC50 values ranging from 7.9 to 92 μM against human breast, ovarian, and colorectal cancer cells . This suggests that this compound may also possess similar anticancer properties.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, studies on structurally related compounds suggest that they may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. For instance, molecular docking studies indicate potential interactions with enzymes critical for the survival of Mtb .

Study 1: Antimycobacterial Activity

In vitro studies demonstrated that compounds similar to this compound showed promising results against M. tuberculosis. The study utilized the BACTEC 460 radiometric system to evaluate the efficacy of synthesized derivatives. Among them, certain derivatives exhibited significant inhibition at concentrations as low as 6.25 mg/ml .

Study 2: Anticancer Efficacy

A series of benzoylpiperidine derivatives were assessed for their anticancer properties. One derivative displayed an IC50 value of 2.03 mM against Mtb H37Ra while showing no acute cytotoxicity towards normal lung fibroblast cells at concentrations exceeding 128 mM . This highlights the potential therapeutic window for compounds like this compound in treating infections without harming healthy tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.